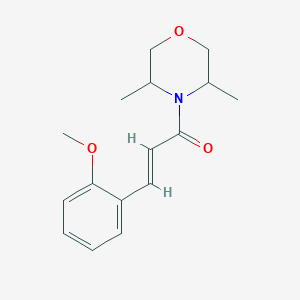![molecular formula C17H19F3N2O4 B253711 Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B253711.png)
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate, also known as EF24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF24 is a member of the quinoline family, which is known for its diverse biological activities. EF24 has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is complex and not fully understood. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate also activates the Nrf2 pathway, which is a cellular defense mechanism that protects cells against oxidative stress and inflammation. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate also inhibits angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and progression of tumors.
Biochemical and Physiological Effects:
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to inhibit the migration and invasion of cancer cells, and induce cell cycle arrest and apoptosis. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for lab experiments. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that can be easily synthesized and purified. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new therapeutics. However, Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate also has some limitations for lab experiments. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is also a potent inhibitor of the NF-κB pathway, which is a key regulator of the immune system, and its use may have unintended consequences.
Zukünftige Richtungen
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has several potential future directions for research. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have potent anticancer properties, and its use in combination with chemotherapy and radiation therapy may improve the efficacy of these treatments. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate may also have potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have neuroprotective effects, and its use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease may be explored further. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate may also have potential applications in the treatment of infectious diseases such as COVID-19, as it has been shown to inhibit the replication of certain viruses. Overall, Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is a promising compound with diverse therapeutic potential, and further research is needed to fully evaluate its safety and efficacy.
Synthesemethoden
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-nitro-4-trifluoromethylquinoline with ethylene glycol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with ethyl chloroformate. The final product is obtained by the acid-catalyzed esterification of the carboxylic acid with ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to have potent anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. In addition, Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |
|---|---|
Molekularformel |
C17H19F3N2O4 |
Molekulargewicht |
372.34 g/mol |
IUPAC-Name |
ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H19F3N2O4/c1-2-26-16(24)12-10-22-15-11(4-3-5-13(15)17(18,19)20)14(12)21-6-8-25-9-7-23/h3-5,10,23H,2,6-9H2,1H3,(H,21,22) |
InChI-Schlüssel |
OSKUPMJQIPJNQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B253629.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide](/img/structure/B253634.png)
![N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B253635.png)

![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
